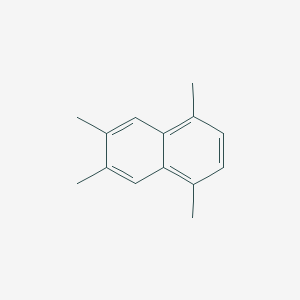

1,4,6,7-Tetramethylnaphthalene

Description

Properties

IUPAC Name |

1,4,6,7-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSPONOBLZCLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074751 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13764-18-6 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,6,7-Tetramethylnaphthalene: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1,4,6,7-tetramethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications.

Nomenclature and Chemical Structure

This compound is a substituted naphthalene derivative. Its core structure consists of a naphthalene bicyclic aromatic system with four methyl groups attached at the 1, 4, 6, and 7 positions.[1][2][3][4]

Systematic IUPAC Name: this compound[1][2]

Chemical Identifiers:

The symmetrical substitution pattern of the methyl groups on the naphthalene core imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications.[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Source |

| Melting Point | 63-64 °C | [6][7] |

| Boiling Point (estimated) | 288.25 °C | [6] |

| Density (estimated) | 0.9844 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Appearance | White to Pale Beige Solid | [8] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of naphthalene or its partially methylated derivatives.[5] This classic electrophilic aromatic substitution reaction allows for the introduction of alkyl groups onto the aromatic ring.

General Synthetic Approach: Friedel-Crafts Alkylation

The synthesis involves the sequential methylation of the naphthalene core using a methylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Representative Friedel-Crafts Alkylation

Objective: To synthesize this compound from naphthalene.

Materials:

-

Naphthalene

-

Methyl chloride (or other methylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve naphthalene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

Methylation: Bubble methyl chloride gas through the stirred solution at a controlled rate. The reaction is exothermic and should be maintained at a low temperature to control the rate of reaction and minimize side products.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cautiously quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Neutralization: Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst (AlCl₃) is highly reactive with water, which would deactivate it.

-

Low Temperature: Maintaining a low temperature during the addition of the catalyst and the methylating agent helps to control the exothermic reaction and improve the selectivity of the methylation, reducing the formation of polysubstituted and rearranged products.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

Chemical Reactivity

This compound undergoes typical reactions of polycyclic aromatic hydrocarbons. The electron-rich naphthalene ring is susceptible to electrophilic substitution, while the methyl groups can undergo oxidation.

-

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: The aromatic rings can be hydrogenated under high pressure and temperature in the presence of a catalyst such as nickel or platinum.

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo further substitution reactions like nitration, halogenation, and sulfonation. The positions of substitution are directed by the existing methyl groups.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, simplified splitting patterns are anticipated.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons.[1][2]

-

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound.[5] Fragmentation patterns will involve the loss of methyl groups and cleavage of the aromatic ring.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching vibrations of the aromatic ring.[1]

Applications and Research Relevance

The unique structure of this compound makes it a molecule of interest in several areas of research and development.

Organic Electronics

Substituted naphthalenes are building blocks for organic semiconductors. The planar aromatic core of this compound provides a basis for π-π stacking, which is essential for charge transport in organic electronic devices. While specific performance data for devices incorporating this exact molecule is not widely published, naphthalene-based polymers are utilized in Organic Light-Emitting Diodes (OLEDs).[10][11] The methyl groups can be further functionalized to tune the electronic properties and processability of the resulting materials.

Logical Relationship: From Molecule to Device

Caption: Workflow from molecular design to OLED device performance.

Chemical Synthesis

This compound serves as a starting material for the synthesis of more complex organic molecules, including dyes and fragrances.[5] The naphthalene core provides a rigid scaffold that can be elaborated upon through reactions at the methyl groups or the aromatic ring.

Toxicology and Safety

As a polycyclic aromatic hydrocarbon, this compound should be handled with appropriate safety precautions. It is known to be present in cigarette smoke and is being studied for its potential toxic effects.[5] Naphthalene and its derivatives have been shown to cause a range of adverse health effects in humans and animals, including hemolytic anemia and damage to the liver and respiratory system.[12][13] The mechanism of toxicity for many PAHs involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity.

GHS Hazard Statements:

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hypothesized Toxicity Workflow

Caption: Postulated mechanism of toxicity for PAHs.

Conclusion

This compound is a versatile polycyclic aromatic hydrocarbon with a unique substitution pattern that governs its chemical and physical properties. Its synthesis via Friedel-Crafts alkylation provides access to a valuable building block for materials science and organic synthesis. While its application in organic electronics is an area of active research, further studies are needed to fully elucidate its potential and to understand its toxicological profile in detail. This guide provides a foundational understanding of this compound for researchers and professionals working at the forefront of chemical science and technology.

References

- PubChem. This compound. National Center for Biotechnology Information.

- MDPI. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- Wikipedia. Friedel–Crafts reaction.

- NIST. This compound. National Institute of Standards and Technology.

- NIST. This compound Gas Chromatography. National Institute of Standards and Technology.

- PubMed. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- NIST. This compound. National Institute of Standards and Technology.

- Stenutz. This compound.

- NIST. 1,4,5,8-Tetramethylnaphthalene Mass spectrum (electron ionization). National Institute of Standards and Technology.

- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- NIH. An unprecedented roll-off ratio in high-performing red TADF OLED emitters featuring 2,3-indole-annulated naphthalene imide and auxiliary donors.

- NCBI. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2...

- ResearchGate. Key performance data for the OLED devices.

- Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems.

- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- ResearchGate. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.

- Beyond Benign. Friedel-Crafts Alkylation.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- Scribd. Organic Chemistry Lab Report.

- PubMed. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats.

- PubChem. Naphthalene, 1,3,6,7-tetramethyl. National Center for Biotechnology Information.

Sources

- 1. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 2. This compound | C14H16 | CID 3014782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs | MDPI [mdpi.com]

- 11. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

Physical and chemical properties of 1,4,6,7-Tetramethylnaphthalene

An In-Depth Technical Guide to 1,4,6,7-Tetramethylnaphthalene

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this specific polycyclic aromatic hydrocarbon (PAH).

Introduction and Strategic Importance

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core with four methyl groups at the 1, 4, 6, and 7 positions.[1] This specific substitution pattern confers unique physicochemical properties, making it a molecule of significant interest.[1] Its primary value in the scientific community lies in its application as a key precursor in organic synthesis and as a model compound for developing advanced materials like organic semiconductors for photovoltaics and light-emitting diodes (OLEDs).[1] Furthermore, its presence in complex mixtures such as cigarette smoke makes it relevant in toxicological and environmental studies.[1]

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆ | [1][2][3][4][5][6][7] |

| Molecular Weight | 184.28 g/mol | [1][2][3][7][8] |

| CAS Number | 13764-18-6 | [1][3][5][7] |

| Appearance | White to pale beige solid | [9] |

| Melting Point | 63-64 °C | [2][8][9] |

| Boiling Point | 288.25 °C (estimate) | [8][9] |

| Density | 0.9844 g/cm³ (estimate) | [8][9] |

| Refractive Index | 1.5855 (estimate) | [8][9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8][9] |

| Storage Temperature | Room Temperature | [8][9] |

Molecular Structure and Identification

Precise identification of this compound is critical for its use in research and development. The following identifiers and structural representation are standard in chemical databases.

-

IUPAC Name: this compound[3]

-

InChI: InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3[3][4]

-

SMILES: CC1=C2C=C(C(=CC2=C(C=C1)C)C)C[3]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying the compound in complex mixtures.[1] The key diagnostic feature is the molecular ion peak at an m/z of 184.2768, corresponding to its molecular formula C₁₄H₁₆.[1][4] Nonpolar columns, such as DB-5MS, are recommended for optimal separation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. While specific peak assignments require experimental data, ¹³C NMR spectra are available in databases like PubChem for reference.[3]

-

Infrared (IR) and Raman Spectroscopy: FTIR and FT-Raman spectra provide information about the vibrational modes of the molecule, confirming the presence of aromatic C-H and C-C bonds, as well as aliphatic C-H bonds of the methyl groups.[3]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key to its application as a building block in organic chemistry.

Synthetic Methodologies

The introduction of four methyl groups onto the naphthalene core can be achieved through several methods, with Friedel-Crafts alkylation being a cornerstone technique.[1]

-

Friedel-Crafts Alkylation: This method involves the sequential methylation of naphthalene or its partially methylated derivatives.[1]

-

Catalyst: A Lewis acid such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typically used.[1]

-

Methylating Agent: Methyl chloride (CH₃Cl) or methyl bromide (CH₃Br) serve as the source of methyl groups.[1]

-

Solvent: Inert solvents like dichloromethane or carbon disulfide are common.[1]

-

Temperature: The reaction is often conducted at low temperatures (0–5°C) to control the degree of substitution and minimize side reactions.[1]

-

-

Diels-Alder Cycloaddition: An alternative approach involves constructing the naphthalene core with the methyl groups already in place via a [4+2] cycloaddition reaction.[1] This can involve reacting a substituted 1,3-butadiene derivative with a suitable dienophile.[1]

Caption: Conceptual workflow of Friedel-Crafts alkylation for synthesis.

Chemical Reactivity

This compound undergoes reactions typical of electron-rich aromatic compounds.

-

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield the corresponding naphthoquinones.[1]

-

Reduction: Catalytic hydrogenation, typically with hydrogen gas over a palladium catalyst, can reduce the aromatic rings to produce partially or fully hydrogenated products.[1]

-

Electrophilic Substitution: The aromatic rings are susceptible to electrophilic attack. Reactions such as nitration and halogenation can introduce further functional groups onto the naphthalene core.[1]

Caption: Key chemical reactions of this compound.

Applications in Research and Industry

The unique structure of this compound lends itself to several applications:

-

Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex organic molecules.[1]

-

Materials Science: Its properties are being explored for use in organic photovoltaics and OLEDs.[1]

-

Industrial Chemicals: It is utilized in the production of certain dyes and fragrances.[1]

-

Biological and Medical Research: It has been studied for its potential toxic effects on glycerophospholipids and its role in tobacco carcinogenesis.[1] Its mechanism of action in biological systems may involve inducing oxidative stress and inflammation.[1]

Safety and Handling

According to aggregated GHS information, this compound is associated with the following hazards:

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood.

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for the identification of this compound.

Objective: To identify and confirm the presence of this compound in a sample mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

This compound standard (for reference)

-

Sample for analysis

-

High-purity solvent (e.g., Dichloromethane or Hexane)

-

GC vials with septa

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

-

Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[4]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard at a known concentration (e.g., 100 µg/mL) in the chosen solvent.

-

Dissolve the unknown sample in the same solvent to an appropriate concentration. Perform serial dilutions if necessary.

-

Transfer 1 mL of the prepared samples into GC vials.

-

-

Instrument Setup (based on NIST data): [4]

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow mode (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 6 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 16 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Acquisition:

-

Inject the solvent blank first to check for system contamination.

-

Inject the this compound standard to determine its retention time and mass spectrum.

-

Inject the unknown sample.

-

-

Data Analysis and Validation:

-

Compare the retention time of any peak in the sample chromatogram to the retention time of the standard.

-

Extract the mass spectrum of the peak of interest from the sample run.

-

Validate the identification by comparing this mass spectrum to the one obtained from the standard and/or a reference library (e.g., NIST). The key confirmation is the presence of the molecular ion at m/z 184.3 and a matching fragmentation pattern. The Kovats retention index for this compound on a non-polar column is approximately 287.18.[3][4]

-

Caption: Standard workflow for GC-MS analysis.

References

- Stenutz, R. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13764-18-6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C14H16 | CID 3014782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 13764-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound CAS#: 13764-18-6 [m.chemicalbook.com]

- 9. 13764-18-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Spectroscopic Guide to 1,4,6,7-Tetramethylnaphthalene: Elucidating Molecular Structure

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,6,7-tetramethylnaphthalene, a significant polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. We will delve into the principles and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the data but also explain the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Introduction to this compound

This compound (C₁₄H₁₆, molar mass: 184.28 g/mol ) is a substituted naphthalene with a unique symmetrical arrangement of four methyl groups on its aromatic core.[1] This substitution pattern imparts specific chemical and physical properties that are of interest in various fields, including materials science and as a reference compound in environmental analysis. Accurate structural confirmation is paramount for any application, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk through the essential spectroscopic data that defines the molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR of Aromatic Compounds

A standard approach for acquiring a ¹H NMR spectrum of a solid aromatic compound like this compound involves dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-inactive. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm). The spectrum is then recorded on a high-field NMR spectrometer.

Caption: Workflow for ¹H NMR Spectroscopy.

¹H NMR Data for this compound

Due to the symmetry of this compound, a simplified ¹H NMR spectrum is expected. The molecule has a C₂ axis of symmetry, which means there are chemically equivalent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 4H | Aromatic Protons (H-2, H-3, H-5, H-8) |

| ~2.4-2.6 | Singlet | 12H | Methyl Protons (-CH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The four aromatic protons (at positions 2, 3, 5, and 8) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal, a singlet, in the aromatic region of the spectrum (typically 7-8 ppm). The lack of splitting (singlet) is due to the absence of adjacent protons on the neighboring carbon atoms.

-

Methyl Protons: Similarly, the four methyl groups are also in chemically equivalent environments. Therefore, all twelve methyl protons will resonate at the same frequency, giving rise to a single, sharp singlet in the upfield region of the spectrum (around 2.5 ppm). The high integration value (12H) relative to the aromatic protons (4H) is a key identifier.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR of Aromatic Compounds

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The acquisition, however, takes longer due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is typically used to simplify the spectrum, where each carbon signal appears as a singlet.

Caption: Workflow for ¹³C NMR Spectroscopy.

¹³C NMR Data for this compound

The symmetry of this compound reduces the number of unique carbon signals. We expect to see five distinct signals in the ¹³C NMR spectrum.

| Chemical Shift (δ) ppm | Assignment |

| ~135-145 | Quaternary Aromatic Carbons (C-1, C-4, C-6, C-7) |

| ~130-135 | Quaternary Aromatic Carbons (C-9, C-10) |

| ~125-130 | Aromatic CH Carbons (C-2, C-3, C-5, C-8) |

| ~20-25 | Methyl Carbons (-CH₃ at C-1, C-4) |

| ~15-20 | Methyl Carbons (-CH₃ at C-6, C-7) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The aromatic region (typically 100-150 ppm) will show three signals. Two of these will be for the quaternary carbons (those with no attached protons) at the points of methyl substitution and the bridgehead carbons. The third signal will be for the four equivalent methine carbons (CH) of the aromatic rings.

-

Methyl Carbons: The four methyl groups will give rise to two distinct signals in the upfield region of the spectrum (typically 10-30 ppm). Although all four methyl groups are chemically similar, the subtle differences in their electronic environment due to their positions on the two different rings can lead to two separate, closely spaced signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FT-IR of Solid Aromatic Compounds

For a solid sample like this compound, a common method for obtaining an IR spectrum is the KBr pellet technique. A small amount of the finely ground solid is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the path of the IR beam.

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

IR Data for this compound

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic ring and methyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Methyl (-CH₃) |

| ~850-800 | C-H Bend | Aromatic C-H (out-of-plane) |

Interpretation of the IR Spectrum

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations. The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

-

Aromatic C=C Stretching: The presence of the naphthalene core will be confirmed by the characteristic C=C stretching absorptions in the 1600-1500 cm⁻¹ region.

-

C-H Bending: The bending vibrations of the methyl C-H bonds will appear around 1450 cm⁻¹. The out-of-plane bending of the aromatic C-H bonds gives rise to a strong absorption in the 850-800 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: GC-MS of Naphthalene Derivatives

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment.

Caption: Workflow for GC-MS Analysis.

Mass Spectrometry Data for this compound

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

| m/z | Ion | Significance |

| 184 | [C₁₄H₁₆]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CH₃]⁺ | Loss of a methyl group |

| 154 | [M - 2CH₃]⁺ | Loss of two methyl groups |

| 153 | [C₁₂H₉]⁺ | Further fragmentation |

| 152 | [C₁₂H₈]⁺• | Further fragmentation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most important peak in the mass spectrum is the molecular ion peak (M⁺•), which confirms the molecular weight of the compound. For this compound, this peak will be observed at an m/z of approximately 184.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for alkylated aromatic compounds is the loss of a methyl group (a fragment with a mass of 15 amu). This results in a prominent peak at m/z 169 (184 - 15). The stability of the resulting benzylic-type carbocation makes this a favorable fragmentation. Further fragmentation may involve the loss of a second methyl group, leading to a peak at m/z 154. Other significant peaks in the spectrum will correspond to further fragmentation of the naphthalene ring system.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of aromatic and alkyl functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The data and interpretations presented in this guide serve as a foundational reference for scientists and researchers working with this important polycyclic aromatic hydrocarbon.

References

Sources

An In-depth Technical Guide to 1,4,6,7-Tetramethylnaphthalene as a Biomarker for Thermal Maturity

Abstract

Thermal maturity, a critical parameter in petroleum systems analysis, dictates the generation of hydrocarbons from sedimentary organic matter.[1] Molecular thermal maturity indicators, or "biomarkers," offer a nuanced view of the thermal history of source rocks and oils. Among these, alkylated naphthalenes have proven to be robust indicators. This guide provides a comprehensive technical overview of 1,4,6,7-tetramethylnaphthalene and its application as a high-fidelity biomarker for assessing the thermal maturity of geological samples. We will delve into the geochemical origins of tetramethylnaphthalenes, the principles underpinning their use as maturity indicators, detailed analytical methodologies, and the interpretation of the resulting data. This document is intended for researchers and professionals in the fields of organic geochemistry, petroleum exploration, and drug development where structural elucidation and impurity tracking are critical.

The Principle of Thermal Maturity and the Role of Biomarkers

The thermal maturity of sedimentary organic matter is the extent to which it has been altered by heat over geological time.[1] This process is fundamental to the generation of oil and gas from kerogen. As temperature increases with burial depth, complex organic molecules break down (crack) into smaller, more stable compounds. The composition of the organic matter systematically changes with increasing thermal stress.

Biomarkers are complex organic molecules found in sediments and petroleum that are derived from formerly living organisms. Their basic carbon skeleton remains intact, providing a molecular fossil of ancient life. During catagenesis (the thermal alteration of kerogen), the structures of these biomarkers undergo predictable changes, such as isomerization and aromatization. These transformations are irreversible and temperature-dependent, making the relative abundance of different isomers a powerful tool for gauging thermal maturity.[2]

Commonly used thermal maturity parameters include vitrinite reflectance (Ro), a measure of the light reflected from a coal maceral, and various biomarker ratios based on hopanes and steranes.[1][2] However, alkylated aromatic hydrocarbons, such as naphthalenes, offer a complementary and often more sensitive means of assessment, particularly in the oil window and beyond.

Alkylated Naphthalenes as Maturity Indicators

The relative abundance of different isomers of methyl-substituted naphthalenes changes systematically with increasing thermal maturity.[3][4] This is due to the differential thermodynamic stability of the various isomers. At low maturity levels, the distribution of isomers is often kinetically controlled and may reflect the structure of the original biological precursor molecules. As thermal maturity increases, isomerization reactions occur, leading to an enrichment of the more thermally stable isomers.

The general trend observed is a shift from α-substituted (e.g., 1-methylnaphthalene) and α,α-disubstituted naphthalenes to the more stable β-substituted (e.g., 2-methylnaphthalene) and β,β-disubstituted isomers. This principle has been successfully applied to develop maturity parameters based on dimethylnaphthalenes (DNR) and trimethylnaphthalenes (TMNr).[5]

This compound: A Focus on a High-Maturity Indicator

Tetramethylnaphthalenes (TeMNs) extend the utility of alkylnaphthalenes to higher maturity ranges. The isomerization of TeMNs continues after many other biomarker ratios have reached their equilibrium values. This compound is a key isomer in the assessment of thermal maturity using this compound class.

Geochemical Formation of this compound

The precise geochemical formation pathways of all tetramethylnaphthalene isomers are not fully elucidated, but they are generally believed to be derived from the diagenesis and catagenesis of higher plant and microbial terpenoids. The presence of specific trimethylnaphthalene isomers, such as 1,2,5-trimethylnaphthalene, has been linked to terrestrial organic matter input.[6] It is hypothesized that further methylation of these precursors in the subsurface leads to the formation of tetramethylnaphthalenes.[7] Sedimentary methylation processes, where a "methyl pool" contributes to the alkylation of existing aromatic compounds, are thought to play a significant role.[7]

The Tetramethylnaphthalene Maturity Parameter (TeMNr)

The Tetramethylnaphthalene ratio (TeMNr) is a molecular maturity parameter based on the relative abundance of different TeMN isomers. While various formulations may exist, a common approach involves comparing the concentration of more stable isomers to less stable ones. Based on the principles of thermodynamic stability, isomers with methyl groups on β-positions and those that minimize steric hindrance are generally more stable.

A proposed Tetramethylnaphthalene Ratio (TeMNr) is calculated as follows:

TeMNr = [1,3,6,7-TeMN + 1,2,6,7-TeMN] / [1,2,5,6-TeMN + 1,2,3,5-TeMN]

While this compound is not explicitly in this specific ratio, its abundance relative to other isomers is also maturity-dependent. A comprehensive analysis involves quantifying a suite of TeMN isomers and observing their relative changes. With increasing maturity, a general trend of decreasing relative abundance of less stable isomers and a corresponding increase in the more stable isomers is expected. However, at very high maturity levels (overmature), dealkylation can become a dominant process, leading to a decrease in all alkylnaphthalenes.[3]

Analytical Methodology: A Step-by-Step Protocol

The accurate quantification of this compound and other isomers requires a robust analytical workflow. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice.[8]

Sample Preparation

-

Extraction: For solid samples (e.g., source rock, sediment), extract the soluble organic matter using an organic solvent system, typically a mixture of dichloromethane (DCM) and methanol (MeOH), in a Soxhlet apparatus. For liquid samples (e.g., crude oil), a simple dilution in a suitable solvent may be sufficient.

-

Fractionation: Separate the whole extract into aliphatic, aromatic, and polar fractions using column chromatography. A common stationary phase is activated silica gel.

-

Elute the aliphatic fraction with a non-polar solvent like hexane.

-

Elute the aromatic fraction with a solvent of intermediate polarity, such as a mixture of hexane and DCM.

-

Elute the polar fraction with a more polar solvent system, like DCM and MeOH.

-

-

Concentration: Carefully concentrate the aromatic fraction under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for optimal separation of the isomers.[4]

-

Oven Temperature Program: A temperature gradient is crucial for good resolution. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 6°C/minute to 300°C.

-

Final hold: 16 minutes at 300°C.[4]

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode is useful for initial identification. For quantitative analysis, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity.

-

Key Ions for Tetramethylnaphthalenes: The molecular ion (M+) for tetramethylnaphthalenes is at a mass-to-charge ratio (m/z) of 184.[8] The base peak is often at m/z 169, corresponding to the loss of a methyl group ([M-15]+). Monitoring both ions is recommended for confident identification.

-

Isomer Identification and Quantification

-

Identification:

-

Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of the tetramethylnaphthalene isomers if available.

-

Mass Spectra: The mass spectrum of each peak should be compared with a reference library, such as the NIST Mass Spectral Library.[9] The characteristic molecular ion at m/z 184 and the fragment ion at m/z 169 are key identifiers.

-

-

Quantification:

-

Integrate the peak areas of the relevant tetramethylnaphthalene isomers in the m/z 184 or m/z 169 mass chromatogram.

-

Calculate the TeMNr and other relevant ratios using the integrated peak areas.

-

Data Interpretation and Case Studies

The calculated TeMNr and the relative distribution of other tetramethylnaphthalene isomers should be calibrated against a primary maturity indicator like vitrinite reflectance (Ro) to establish a reliable correlation for a specific basin or source rock type.

| Maturity Parameter | Calculation | Trend with Increasing Maturity |

| Dimethylnaphthalene Ratio (DNR) | (2,6-DMN + 2,7-DMN) / 1,5-DMN | Increases |

| Trimethylnaphthalene Ratio (TMNr) | 1,3,7-TMN / (1,3,7-TMN + 1,2,5-TMN) | Increases[5] |

| Tetramethylnaphthalene Ratio (TeMNr) | (1,3,6,7-TeMN + 1,2,6,7-TeMN) / (1,2,5,6-TeMN + 1,2,3,5-TeMN) | Increases |

Table 1: Common Alkylnaphthalene Maturity Parameters

Visualizing the Concepts

Caption: Analytical Workflow for TeMN Analysis.

Conclusion

This compound and its isomers are valuable tools in the geochemist's arsenal for determining the thermal history of sediments and petroleum. Their utility extends to higher maturity ranges where other biomarkers may have reached equilibrium. A thorough understanding of the underlying principles of isomer stability, coupled with a rigorous analytical methodology, allows for the confident application of the Tetramethylnaphthalene maturity parameter (TeMNr) in petroleum systems analysis and related fields. As with all geochemical proxies, it is recommended to use TeMNr in conjunction with other maturity indicators to build a comprehensive and robust model of thermal history.

References

- Alexander, R., Kagi, R. I., Rowland, S. J., Sheppard, P. N., & Chirila, T. V. (1985). Effects of thermal maturity on distributions of dimethylnaphthalenes and trimethylnaphthalenes in some ancient sediments and petroleums. Geochimica et Cosmochimica Acta, 49(2), 385–395. [Link]

- van Aarssen, B. G. K., Bastow, T. P., Alexander, R., & Kagi, R. I. (1999). Distributions of methylated naphthalenes in crude oils: indicators of maturity, precursors and methylation processes. Organic Geochemistry, 30(10), 1213–1227. [Link]

Sources

- 1. wiki.aapg.org [wiki.aapg.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,4,5,8-Tetramethylnaphthalene [webbook.nist.gov]

The Sedimentary Journey of 1,4,6,7-Tetramethylnaphthalene: A Geochemical Fingerprint of Ancient Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,4,6,7-Tetramethylnaphthalene, a seemingly obscure polycyclic aromatic hydrocarbon (PAH) found within the complex organic matrix of sediments, holds profound significance as a molecular fossil. Its presence is not a random occurrence but a detailed narrative of past environmental conditions, specifically pointing to periods of photic zone euxinia—anoxic and sulfidic water columns extending into the sunlit zone. This guide delves into the intricate origins and formation pathways of this compound, tracing its lineage from specific precursor biomolecules synthesized by unique microorganisms to its eventual preservation in the geological record. We will explore the critical role of environmental conditions in this transformation and provide detailed methodologies for its extraction and analysis, equipping researchers with the knowledge to unlock the paleoenvironmental secrets encrypted within this remarkable biomarker.

The Significance of a Molecular Fossil: Why this compound Matters

In the vast and complex world of geochemistry, certain molecules, known as biomarkers, serve as chemical fossils, providing invaluable insights into past life and environments. This compound is a prominent example of such a biomarker. Its chemical structure, a naphthalene core adorned with four methyl groups at specific positions, is not a random assemblage of atoms but a distinct signature inherited from precursor molecules synthesized by a narrow group of organisms.[1] The detection of this compound and its isomers in sedimentary rocks and petroleum is a powerful indicator of specific paleoenvironmental conditions, most notably the presence of an anoxic and sulfidic water column that reached into the photic zone.[1][2] This phenomenon, known as photic zone euxinia, creates a unique habitat for certain anaerobic photosynthetic bacteria. Understanding the origin and formation of this molecule allows us to reconstruct ancient marine ecosystems, identify potential petroleum source rocks, and even correlate oil deposits with their parent rock formations.

The Biological Blueprint: Aromatic Carotenoids as Precursors

The story of this compound begins with a class of pigments called aromatic carotenoids. Unlike the more common carotenoids found in plants and algae, these molecules possess aromatic end groups. The primary biological sources of the precursors to this compound are the green sulfur bacteria (Chlorobiaceae) and, to a lesser extent, some cyanobacteria.[1][3] These microorganisms are strict anaerobes and photosynthetic, thriving in environments where light can penetrate into anoxic and sulfide-rich waters.

The key precursor molecules are:

-

Isorenieratene: A diaromatic carotenoid produced by brown-colored strains of green sulfur bacteria. It possesses two 2,3,6-trimethyl-substituted aromatic rings.

-

Renieratene: Another diaromatic carotenoid with one 2,3,6-trimethyl and one 2,3,4-trimethyl substituted aromatic ring.[3]

-

Chlorobactene: A monoaromatic carotenoid with one 2,3,6-trimethyl substituted aromatic ring.

The structures of these precursor molecules are the foundation from which this compound is ultimately derived.

Diagram: Key Aromatic Carotenoid Precursors

Caption: Molecular structures of key aromatic carotenoid precursors.

The Transformative Gauntlet: Diagenesis and Catagenesis

The journey from a vibrant microbial pigment to a stable geological biomarker is a long and arduous one, involving a series of chemical transformations known as diagenesis and catagenesis.

3.1. Diagenesis: The Early Stages of Transformation

Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures after deposition. For aromatic carotenoids, this is a critical phase. The preservation of these molecules is greatly enhanced under anoxic conditions, which inhibit microbial degradation.[4] Photic zone euxinia provides the ideal setting for both the production and preservation of these biomarkers.[4][5]

During early diagenesis, the long polyene chain of the carotenoids can undergo several reactions:

-

Cyclization: The unsaturated chain can cyclize, forming new ring structures. This can occur through intramolecular Diels-Alder reactions.[2][6]

-

Sulphurization: In sulfide-rich environments, the carotenoids can react with sulfur, becoming incorporated into the macromolecular organic matter (kerogen) via sulfur cross-links. This process is crucial for their long-term preservation.[7]

-

Reduction: Double bonds in the polyene chain can be reduced, leading to a more saturated structure.

These early diagenetic processes result in the formation of a suite of partially altered carotenoid derivatives, including isorenieratane, the reduced form of isorenieratene.[7]

3.2. Catagenesis: The Forging of a Biomarker

As sediments are buried deeper and subjected to higher temperatures and pressures, catagenesis begins. This is the stage where the final transformation to this compound occurs. The key processes during catagenesis are:

-

Cleavage of Sulfur Bonds: The sulfur-bound carotenoids are released from the kerogen as the weaker carbon-sulfur bonds break.[2][6]

-

Aromatization: The newly formed cyclic structures undergo aromatization, leading to the formation of naphthalene and other aromatic systems.[2][6]

-

Carbon-Carbon Bond Cleavage: The high thermal stress leads to the cracking of the isoprenoid side chains, breaking them down into smaller fragments.[5]

The specific substitution pattern of the final tetramethylnaphthalene product is a direct consequence of the methyl group positions on the original aromatic rings of the precursor carotenoids.

Diagram: Proposed Formation Pathway of this compound

Caption: Simplified diagenetic and catagenetic pathway.

Quantitative Distribution in Sedimentary Rocks

The abundance of this compound in sedimentary rocks can vary significantly depending on the depositional environment and the thermal maturity of the organic matter. While comprehensive global databases are still being compiled, case studies have demonstrated its presence in a variety of source rocks and oils.

| Sedimentary Basin/Formation | Age | Depositional Environment | Reported Presence of Isorenieratene Derivatives |

| Paris Basin, France | Toarcian (Jurassic) | Euxinic epicontinental sea | Isorenieratane and its derivatives are present, indicating photic zone anoxia.[8] |

| Kimmeridge Clay, UK | Jurassic | Marine | Abundant isorenieratene derivatives have been identified.[3] |

| Mediterranean Sapropels | Pliocene | Anoxic marine | Rich in diagenetic products of isorenieratene.[3] |

Note: The absolute concentrations of this compound are often low and require sensitive analytical techniques for accurate quantification. Its presence, even in trace amounts, is highly significant for paleoenvironmental reconstruction.

Experimental Protocols for Analysis

The identification and quantification of this compound in sediment samples require a meticulous analytical workflow, from sample preparation to instrumental analysis.

5.1. Sample Preparation: Extraction and Fractionation

A robust extraction and cleanup procedure is essential to isolate the aromatic hydrocarbon fraction from the complex sediment matrix.

Step-by-Step Soxhlet Extraction and Column Chromatography Protocol:

-

Sample Preparation:

-

Freeze-dry the sediment sample to remove water.

-

Grind the dried sediment to a fine powder using a mortar and pestle to increase the surface area for extraction.

-

Accurately weigh approximately 20-100 g of the powdered sediment into a pre-cleaned cellulose extraction thimble.[4]

-

-

Soxhlet Extraction:

-

Place the thimble containing the sample into a Soxhlet extractor.[4][6]

-

Add a suitable solvent, such as a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v), to a round-bottom flask attached to the extractor.[6]

-

Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the organic matter.

-

Allow the extraction to proceed for at least 24-72 hours, ensuring multiple solvent cycles.[9]

-

-

Sulfur Removal (if necessary):

-

If the extract contains elemental sulfur (common in anoxic sediments), it can be removed by adding activated copper granules to the extract and stirring overnight.

-

-

Fractionation by Column Chromatography:

-

Prepare a chromatography column by packing it with activated silica gel or alumina.

-

Concentrate the total lipid extract and load it onto the top of the column.

-

Elute the different compound classes using solvents of increasing polarity:

-

Aliphatic Hydrocarbons: Elute with a non-polar solvent like hexane or heptane.

-

Aromatic Hydrocarbons: Elute with a solvent mixture of intermediate polarity, such as hexane:DCM (e.g., 70:30 v/v). This fraction will contain the this compound.

-

Polar Compounds: Elute with more polar solvents like DCM:MeOH.

-

-

-

Concentration:

-

Collect the aromatic fraction and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before instrumental analysis.

-

Diagram: Experimental Workflow for Analysis

Caption: Workflow for the analysis of this compound.

5.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating alkylnaphthalenes.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection is typically used for trace analysis. The injector temperature should be set high enough to ensure complete vaporization of the analytes (e.g., 280-300°C).

-

Oven Temperature Program: A temperature ramp is used to separate the compounds based on their boiling points. A typical program might be:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 150°C at 10-15°C/min.

-

Ramp 2: Increase to 300-320°C at 4-6°C/min.

-

Final hold: 10-20 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: To identify the compounds based on their mass spectra. The molecular ion for this compound is m/z 184.[10]

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the characteristic ions of the target analyte (e.g., m/z 184, 169) increases sensitivity and selectivity.

-

-

Identification and Quantification:

-

Identification: The identification of this compound is based on a comparison of its retention time and mass spectrum with those of an authentic standard.

-

Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., a deuterated PAH) is added to the sample before extraction, and the response of the analyte is compared to the response of the internal standard.

Conclusion: A Window into Earth's Past

This compound is more than just a molecule; it is a testament to the intricate interplay between biology, geology, and chemistry over vast timescales. Its formation pathway, from the specific aromatic carotenoids of anaerobic photosynthetic bacteria to its final stable form in sedimentary rocks, provides a robust and reliable proxy for photic zone euxinia. For researchers in geochemistry, petroleum exploration, and paleoenvironmental studies, the ability to accurately identify and quantify this biomarker is a powerful tool for deciphering the conditions of ancient aquatic environments. This guide provides a comprehensive overview of the origin, formation, and analysis of this compound, empowering scientists to continue to read the remarkable stories written in the Earth's molecular fossil record.

References

- U.S. Geological Survey. (n.d.). Sediment Extraction SOP. USGS Publications Warehouse.

- Koopmans, M. P., et al. (1996). Diagenetic and catagenetic products of isorenieratene: Molecular indicators for photic zone anoxia. Geochimica et Cosmochimica Acta, 60(22), 4467-4496.

- Borosil Scientific. (n.d.). Soxhlet Extraction: Basics & Principle.

- Cui, X., & Ma, J. (2022). Aromatic carotenoids: Biological sources and geological implications. Geosystems and Geoenvironment, 1(2), 100045.

- U.S. Geological Survey. (n.d.). Sediment Extraction SOP. USGS Publications Warehouse.

- Graham, J. E., & Bryant, D. A. (2021). Cyanobacterial Aromatic Carotenoids. Earthdoc.

- Koopmans, M. P., et al. (1996). Diagenetic and catagenetic products of isorenieratene: Molecular indicators for photic zone anoxia. Utrecht University Repository.

- van Breugel, Y., et al. (2006). Isorenieratane record in black shales from the Paris Basin, France: Constraints on recycling of respired CO2 as. Utrecht University Repository.

- Hielscher Ultrasonics. (2025). Soxhlet Extraction Guide for Academic and Professional Domains.

- Hielscher Ultrasonics. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory.

- Restek. (n.d.). Impact of GC Parameters on The Separation.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- van Breugel, Y., et al. (2006). Isorenieratane record in black shales from the Paris Basin, France: Constraints on recycling of respired CO2 as. DSpace@Utrecht.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. earthdoc.org [earthdoc.org]

- 4. Soxhlet Extraction: Basics & Principle | Borosil Scientific [borosilscientific.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of naphthalenes in jet fuel with GC x GC/Tri-PLS and windowed rank minimization retention time alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 10. This compound [webbook.nist.gov]

Isomers of tetramethylnaphthalene and their geological relevance

An In-depth Technical Guide to the Isomers of Tetramethylnaphthalene and Their Geological Relevance

Tetramethylnaphthalenes (TeMNs) are a complex group of aromatic hydrocarbons that have garnered significant attention within the field of petroleum geochemistry. Their isomeric distribution is not random in geological samples such as crude oils and source rock extracts; rather, it is systematically controlled by the thermal maturation of the source organic matter. As sedimentary basins subside and temperatures increase, less thermodynamically stable TeMN isomers are progressively converted into their more stable counterparts. This predictable isomerization provides a powerful tool for assessing the thermal maturity of petroleum source rocks and oils, offering critical insights for exploration and resource evaluation. This technical guide provides a comprehensive overview of the isomers of tetramethylnaphthalene, their geological significance, the underlying geochemical principles, and the analytical methodologies required for their study.

PART 1: The Geochemical Significance of Tetramethylnaphthalenes

Introduction to Alkylated Naphthalenes in Petroleum Geochemistry

Alkylated polycyclic aromatic hydrocarbons (PAHs) are ubiquitous components of crude oils and ancient sediments. Their molecular structures and relative abundances carry a wealth of information about the original organic matter input, the depositional environment, and the post-depositional thermal history of the source rock. Among these, the alkylated naphthalenes, including methyl-, dimethyl-, trimethyl-, and tetramethylnaphthalenes, are particularly valuable as molecular fossils or "biomarkers."

The distribution of these compounds is governed by complex processes including generation from kerogen, isomerization, methylation, and demethylation, all of which are influenced by increasing thermal stress.[1] At relatively low thermal maturity levels (vitrinite reflectance, %Ro < 1.1%), isomerization and methylation are the dominant processes, leading to an increase in the concentration of various alkylated naphthalenes.[1] However, at higher maturity levels (%Ro > 1.1%), demethylation becomes the prevailing mechanism, resulting in a decrease in the concentration of more heavily alkylated naphthalenes like TeMNs.[1]

Tetramethylnaphthalenes as Thermal Maturity Indicators

The core principle behind using TeMN isomers as maturity indicators lies in their differential thermodynamic stability. During catagenesis, the geological process of thermal alteration of organic matter, intramolecular rearrangements occur, favoring the formation of isomers with lower free energy. Isomers with methyl groups on adjacent carbons or in sterically hindered positions (e.g., peri positions) are generally less stable and will isomerize to more stable forms with increasing temperature and time.

This leads to a systematic shift in the relative abundance of specific TeMN isomers, a change that can be quantified and correlated with other maturity indicators such as vitrinite reflectance (%Ro). The most commonly utilized relationship is the Tetramethylnaphthalene Maturity Ratio (TeMNr), which leverages the predictable conversion of less stable isomers to more stable ones.

PART 2: The Isomers of Tetramethylnaphthalene

There are 22 possible isomers of tetramethylnaphthalene. Their structures are presented below. The IUPAC names are provided for each structure.

| Isomer Number | IUPAC Name | Isomer Number | IUPAC Name |

| 1 | 1,2,3,4-Tetramethylnaphthalene | 12 | 1,3,5,7-Tetramethylnaphthalene |

| 2 | 1,2,3,5-Tetramethylnaphthalene | 13 | 1,3,5,8-Tetramethylnaphthalene |

| 3 | 1,2,3,6-Tetramethylnaphthalene | 14 | 1,3,6,7-Tetramethylnaphthalene |

| 4 | 1,2,3,7-Tetramethylnaphthalene | 15 | 1,3,6,8-Tetramethylnaphthalene |

| 5 | 1,2,3,8-Tetramethylnaphthalene | 16 | 1,4,5,8-Tetramethylnaphthalene |

| 6 | 1,2,4,5-Tetramethylnaphthalene | 17 | 1,4,6,7-Tetramethylnaphthalene |

| 7 | 1,2,4,6-Tetramethylnaphthalene | 18 | 2,3,6,7-Tetramethylnaphthalene |

| 8 | 1,2,4,7-Tetramethylnaphthalene | 19 | 1,2,7,8-Tetramethylnaphthalene |

| 9 | 1,2,5,6-Tetramethylnaphthalene | 20 | 1,3,7,8-Tetramethylnaphthalene |

| 10 | 1,2,5,7-Tetramethylnaphthalene | 21 | 1,4,5,7-Tetramethylnaphthalene |

| 11 | 1,2,6,7-Tetramethylnaphthalene | 22 | 1,4,6,8-Tetramethylnaphthalene |

Table 1: The 22 Isomers of Tetramethylnaphthalene.

PART 3: Isomerization Pathways and Thermodynamic Stability

The geological application of TeMN isomers is predicated on the principles of chemical thermodynamics. As thermal maturity increases, the isomeric distribution shifts towards a state of thermodynamic equilibrium. Less stable isomers, often those generated directly from biological precursors, are converted to more stable configurations.

Principles of Isomer Stability

The stability of TeMN isomers is influenced by several factors:

-

Steric Hindrance: Isomers with methyl groups on adjacent carbons (vicinal substitution) or in peri positions (e.g., 1,8 or 4,5) experience steric strain, which increases their internal energy and reduces their stability.

-

Symmetry: Highly symmetrical isomers, such as 2,3,6,7-tetramethylnaphthalene, often have higher melting points and greater thermodynamic stability.

-

Electronic Effects: The positions of the methyl groups can influence the electronic distribution within the aromatic system, though this effect is generally less pronounced than steric hindrance.

Based on these principles, isomers such as 1,2,5,6-tetramethylnaphthalene and 1,2,3,5-tetramethylnaphthalene are considered to be among the less stable forms.[1] Conversely, isomers like 1,3,6,7-tetramethylnaphthalene and 2,3,6,7-tetramethylnaphthalene are more thermodynamically stable.

Proposed Isomerization Pathways

The precise mechanisms of isomerization in a geological setting are complex and likely involve acid-catalyzed rearrangements on clay mineral surfaces. The general pathway involves a series of 1,2-methyl shifts, which allow for the migration of methyl groups around the naphthalene nucleus until a more stable configuration is reached.

Caption: Conceptual Isomerization Pathway of TeMNs.

The Tetramethylnaphthalene Maturity Ratio (TeMNr)

To quantify the extent of isomerization, a maturity parameter known as the Tetramethylnaphthalene Maturity Ratio (TeMNr) has been proposed. This ratio compares the abundance of a more stable isomer to the sum of the abundances of several less stable isomers. One common formulation is:

TeMNr = [1,3,6,7-TeMN] / ([1,3,6,7-TeMN] + [1,2,5,6-TeMN] + [1,2,3,5-TeMN])

As thermal maturity increases, the concentrations of the less stable 1,2,5,6- and 1,2,3,5-isomers decrease, while the concentration of the more stable 1,3,6,7-isomer increases, resulting in a corresponding increase in the TeMNr value.

| Maturity Level | Vitrinite Reflectance (%Ro) | Expected TeMNr Trend |

| Immature | < 0.6 | Low |

| Early Mature (Oil Window) | 0.6 - 0.9 | Increasing |

| Peak Mature (Oil Window) | 0.9 - 1.1 | High |

| Late Mature (Gas Window) | 1.1 - 1.35 | High (may be affected by demethylation) |

| Overmature | > 1.35 | Ratio may become unreliable due to demethylation |

Table 2: General Correlation of TeMNr with Thermal Maturity.

It is crucial to note that above approximately 1.1 %Ro, demethylation processes can begin to affect the distribution of TeMNs, potentially leading to a decrease in their overall concentration and complicating the interpretation of maturity ratios.[1]

PART 4: Analytical Methodology

The accurate determination of TeMN isomer ratios requires a robust analytical workflow, from sample preparation to instrumental analysis. The following is a detailed protocol for the analysis of TeMNs in source rock or crude oil samples.

Sample Preparation and Extraction

-

Sample Pulverization: Source rock samples should be pulverized to a fine powder (e.g., 100 mesh) to ensure efficient solvent extraction.

-

Soxhlet Extraction:

-

Place approximately 10-20 g of the powdered rock sample into a pre-extracted cellulose thimble.

-

Add an internal standard (e.g., deuterated aromatic compounds) to the sample for quantification.

-

Extract the sample in a Soxhlet apparatus for 24-48 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v).

-

For crude oil samples, dissolve a known amount in hexane and proceed to the fractionation step.

-

-

Asphaltene Precipitation:

-

Concentrate the total lipid extract and precipitate the asphaltenes by adding an excess of n-hexane.

-

Allow the mixture to stand overnight in the dark.

-

Separate the asphaltenes by centrifugation or filtration.

-

-

Fractionation:

-

The deasphalted extract is then fractionated into saturate, aromatic, and polar fractions using column chromatography.

-

Prepare a chromatography column with activated silica gel.

-

Load the sample onto the column and elute the fractions sequentially with solvents of increasing polarity:

-

Saturate Fraction: Elute with n-hexane.

-

Aromatic Fraction: Elute with a mixture of n-hexane and DCM (e.g., 70:30 v/v).

-

Polar Fraction: Elute with a mixture of DCM and methanol (e.g., 50:50 v/v).

-

-

Collect the aromatic fraction for TeMN analysis.

-

Caption: Analytical Workflow for TeMN Isomer Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and identification of the numerous TeMN isomers require high-resolution gas chromatography coupled with mass spectrometry.

-

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Column: A non-polar or weakly polar capillary column is recommended for the separation of aromatic isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A slow temperature ramp is crucial for resolving the closely eluting isomers. A representative program would be:

-

Initial temperature: 40-60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 300-320°C at 3-4°C/min.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) for initial identification. For quantification and improved sensitivity, selected ion monitoring (SIM) is employed.

-

SIM Ions: The molecular ion of tetramethylnaphthalenes (m/z 184) is the primary ion for monitoring. Other characteristic fragment ions can also be used for confirmation.

-

Isomer Identification and Quantification

-

Identification: TeMN isomers are identified based on their retention times and mass spectra. Co-injection with authentic standards is the most definitive method for identification. In the absence of standards, identification relies on comparison with published retention indices and mass spectral libraries.

-

Quantification: The peak area of each identified TeMN isomer is determined from the GC-MS chromatogram (using the m/z 184 mass chromatogram). The TeMNr is then calculated using the peak areas of the respective isomers.

PART 5: Conclusion and Future Perspectives

The isomers of tetramethylnaphthalene represent a sophisticated and reliable tool in the petroleum geochemist's toolkit for assessing thermal maturity. The predictable, thermodynamically driven isomerization from less stable to more stable forms provides a quantifiable measure of the thermal stress experienced by source rocks and oils. While the TeMNr is a robust parameter, its application requires a thorough understanding of its limitations, particularly at high levels of maturity where demethylation can become a competing process.

Future research in this area will likely focus on the further refinement of maturity parameters based on a wider range of alkylated PAHs, the development of more advanced analytical techniques for isomer-specific separation and quantification, and the integration of TeMN data with other geochemical and geological information for more comprehensive basin modeling and petroleum system analysis.

References

- Alexander, R., Kagi, R.I., Rowland, S.J., Sheppard, P.N., & Chirila, T.V. (1985). The effects of thermal maturity on distributions of dimethylnaphthalenes and trimethylnaphthalenes in some Ancient sediments and petroleums. Geochimica et Cosmochimica Acta, 49(2), 385-395. [Link]

- Li, W., et al. (2022). Methylation and demethylation of naphthalene homologs in highly thermal mature sediments.

- PubChem. (n.d.). 1,2,5,6-Tetramethylnaphthalene.

- PubChem. (n.d.). 1,4,5,8-Tetramethylnaphthalene.

- PubChem. (n.d.). 2,3,6,7-Tetramethylnaphthalene.

- Radke, M., Welte, D.H., & Willsch, H. (1982). Geochemical study on a well in the Western Canada Basin: relation of the aromatic distribution pattern to maturity of organic matter. Geochimica et Cosmochimica Acta, 46(1), 1-10. [Link]

- Stenutz, R. (n.d.). 1,3,6,8-tetramethylnaphthalene. Tables for Chemistry. [Link]

- van Aarssen, B.G.K., Alexander, R., & Kagi, R.I. (1999). The origin of Barrow Sub-basin oils: a geochemical correlation study using alkylaromatic hydrocarbons. The APPEA Journal, 39(1), 464-477. [Link]

Sources

Environmental sources of 1,4,6,7-Tetramethylnaphthalene contamination

An In-depth Technical Guide to the Environmental Sources of 1,4,6,7-Tetramethylnaphthalene Contamination

Authored by: A Senior Application Scientist

Abstract

This compound (TMN) is a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family, a class of persistent and often toxic environmental contaminants. Understanding the origins and distribution of TMN is critical for effective environmental assessment, forensic source tracking, and the development of robust remediation strategies. This technical guide provides a comprehensive overview of the primary environmental sources of this compound contamination, detailing its formation through both natural and anthropogenic processes. We will explore its petrogenic origins in fossil fuels and its pyrogenic formation during the incomplete combustion of organic materials. Furthermore, this guide will present established methodologies for the extraction and analysis of TMN from environmental matrices, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction to this compound as an Environmental Contaminant

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings.[1] They are ubiquitous in the environment and are of significant concern due to the carcinogenic and mutagenic properties of some of these compounds.[2] Alkylated PAHs, such as this compound (C₁₄H₁₆, CAS No. 13764-18-6), are derivatives of parent PAHs with one or more alkyl groups attached to the aromatic core.[3][4][5] The presence and distribution of specific alkylated PAHs can provide valuable information about the source of contamination.[6]

This compound is a specific isomer of tetramethylnaphthalene and has been identified as a component of crude oil and a product of combustion processes, including cigarette smoke.[7][8] Its environmental presence is a key indicator of contamination from these sources. Due to their hydrophobicity and low aqueous solubility, PAHs and their alkylated derivatives tend to adsorb strongly to soil and sediment particles, making these environmental compartments significant sinks for these pollutants.[9]

Primary Environmental Sources of Contamination

The environmental burden of this compound can be broadly categorized into two main origins: petrogenic (petroleum-derived) and pyrogenic (combustion-derived). A third, less common source is biogenic, arising from biological processes.

Petrogenic Sources